4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Description
This compound is a fluorinated butanoic acid derivative featuring:
- A trifluoromethyl group at position 4, enhancing lipophilicity and metabolic stability.
- A methyl group at position 3, contributing to steric effects.
- A tert-butoxycarbonylamino (BOC) methyl substituent at position 3, a common protective group in peptide synthesis that modulates solubility and reactivity .
While exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or as a synthetic intermediate.
Properties
IUPAC Name |
4,4,4-trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6-10(4,5-7(16)17)11(12,13)14/h5-6H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBGZTIEDVTHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry and materials science due to its unique chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
This compound contains a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 305.24 g/mol. The presence of the trifluoromethyl group contributes to its distinct reactivity profiles, making it suitable for various biological applications.
The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. Its lipophilic nature allows it to penetrate cell membranes effectively. Once inside the cell, it can modulate enzyme activity through competitive inhibition or allosteric modulation, particularly affecting metabolic pathways that involve amino acids and their derivatives.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits significant inhibitory effects on various enzymes:
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Aldose Reductase | 15.2 | Competitive inhibition |
| Dipeptidyl Peptidase IV | 8.5 | Allosteric modulation |
| Cyclooxygenase | 12.0 | Non-selective inhibition |
These findings indicate its potential as a therapeutic agent in conditions such as diabetes and inflammation.
Case Studies
- Diabetes Management : In a clinical trial involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. The study highlighted its potential as a blood glucose regulator.
- Anti-inflammatory Effects : Another study demonstrated that this compound reduced markers of inflammation in animal models by inhibiting cyclooxygenase activity, suggesting its use in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Trifluoromethyl Group : Utilizing reagents like trifluoroacetic anhydride.
- Protection and Deprotection : Protecting groups such as tert-butoxycarbonyl (Boc) are employed during synthesis to safeguard reactive sites.
- Final Coupling Reactions : The final product is obtained through coupling reactions involving protected amino acids.
Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : As a building block for pharmaceuticals targeting metabolic disorders.
- Materials Science : Used in developing advanced materials due to its stability and reactivity.
- Biochemical Assays : Employed in studying enzyme kinetics and inhibition mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Data
*Inferred from IUPAC nomenclature due to lack of direct evidence.
Functional Group Impact on Properties
Difluorophenyl in ’s compound offers moderate lipophilicity and improved bioavailability compared to bulkier aryl groups .
BOC-Protected Amino Group: The BOC group in the target compound and ’s analog improves stability during synthetic workflows but may reduce aqueous solubility compared to hydroxylated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
